![molecular formula C17H30N2O B11709734 N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide is a synthetic compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide typically involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Azides, other substituted amines.
科学的研究の応用
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to form complexes with biomolecules.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide: Investigated for its antiallergy activity.
Poly[2-(dimethylamino)ethyl methacrylate]: Utilized in gene delivery and drug delivery systems.
Uniqueness
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide stands out due to its adamantane core, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring robust and durable compounds. Additionally, its ability to undergo various chemical modifications allows for the creation of a wide range of derivatives with tailored properties.
特性
分子式 |
C17H30N2O |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide |
InChI |
InChI=1S/C17H30N2O/c1-15-7-13-8-16(2,10-15)12-17(9-13,11-15)14(20)18-5-6-19(3)4/h13H,5-12H2,1-4H3,(H,18,20) |
InChIキー |
LRHVDGJTOKRXMB-UHFFFAOYSA-N |
正規SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709658.png)
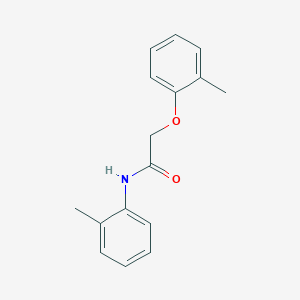
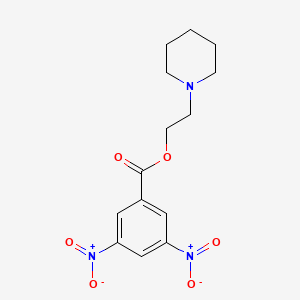
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709683.png)
![1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL](/img/structure/B11709685.png)
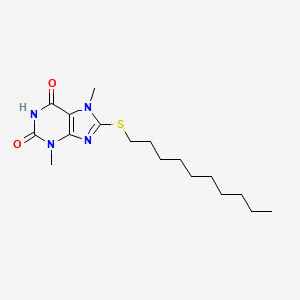
![2-chloro-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11709690.png)
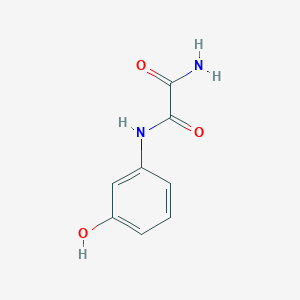
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)

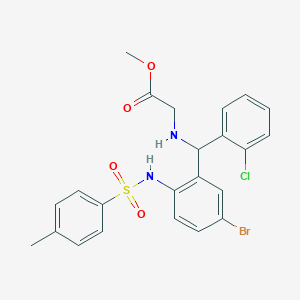
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)

